molecular formula C5H9N3O B1372614 4-Propyl-1,2,5-oxadiazol-3-amine CAS No. 872188-99-3

4-Propyl-1,2,5-oxadiazol-3-amine

Cat. No. B1372614
M. Wt: 127.14 g/mol
InChI Key: JYMNMNWIWJSHDM-UHFFFAOYSA-N
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Description

4-Propyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 872188-99-3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is 4-propyl-1,2,5-oxadiazol-3-amine . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .


Molecular Structure Analysis

The InChI code for 4-Propyl-1,2,5-oxadiazol-3-amine is 1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide gives 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

4-Propyl-1,2,5-oxadiazol-3-amine is a powder at room temperature . It has a melting point of 31-32 degrees Celsius .

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

4-Propyl-1,2,5-oxadiazol-3-amine is involved in the synthesis of various oxadiazole derivatives. Ramazani and Rezaei (2010) developed a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, using a secondary amine, carboxylic acid, and aromatic aldehyde, which provides an alternative method to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Production of Surface Active Agents

El-Sayed, Shaldom, and Al Mazrouee (2016) utilized 5-Pentadecyl-1,3,4-oxadiazol-2-amine as a key intermediate for synthesizing eco-friendly surface active agents with high solubility, good biodegradability, and antimicrobial activity (El-Sayed, Shaldom, & Al Mazrouee, 2016).

Electroluminescent Materials

Mochizuki, Hasui, Kawamoto, Shiono, Ikeda, Adachi, Taniguchi, and Shirota (2000) found that 1,3,4-oxadiazole derivatives with an amine and an alkyl tail are promising as novel electroluminescent materials, where the structure of the amine and alkyl tail significantly affects the phase structure of the derivatives (Mochizuki et al., 2000).

Peptidomimetic Building Blocks

Jakopin, Roškar, and Dolenc (2007) synthesized new 1,2,4-oxadiazole based compounds serving as potential peptidomimetic building blocks, which retain the chirality of starting amino acids and provide a mild synthetic route (Jakopin, Roškar, & Dolenc, 2007).

Anticancer Activity

Caneschi, Enes, de Mendonça, Fernandes, Miguel, Martins, le Hyaric, Pinho, Duarte, de Oliveira, Dos Santos, Lopes, Dittz, Silva, and Couri (2019) evaluated 1,2,4- and 1,3,4-oxadiazole derivatives for their anticancer activity, demonstrating significant results against various cancer cell lines (Caneschi et al., 2019).

Safety And Hazards

The safety information for 4-Propyl-1,2,5-oxadiazol-3-amine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Propyl-1,2,5-oxadiazol-3-amine are not mentioned in the search results, it is known that oxadiazoles derivatives have a broad spectrum of biological activity and have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

4-propyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNMNWIWJSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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